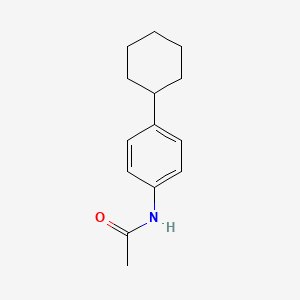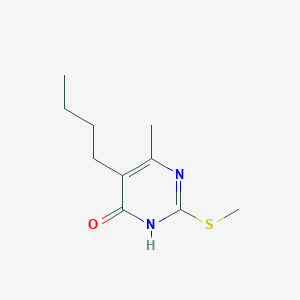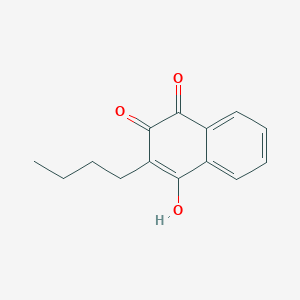
3-Amino-2-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone with a phenyl group (-C6H5) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Amino-2-phenylbutan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a carbonyl compound. In this case, the synthesis can be achieved by reacting phenylmagnesium bromide with 2-amino-2-butanone under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-butanone.
Reduction: Formation of 3-amino-2-phenylbutane.
Substitution: Formation of various substituted amines or alcohols depending on the reagents used.
Scientific Research Applications
3-Amino-2-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-2-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-2-phenylpropan-1-ol: Has a different backbone structure, affecting its reactivity and applications.
2-Amino-2-phenylbutan-1-ol: The position of the amino and hydroxyl groups differs, leading to different chemical properties.
Uniqueness
3-Amino-2-phenylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development .
Properties
CAS No. |
30185-68-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,12H,11H2,1-2H3/t8-,10-/m1/s1 |
InChI Key |
XWXGOKGZVMEGGA-PSASIEDQSA-N |
SMILES |
CC(C(C)(C1=CC=CC=C1)O)N |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)N |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)N |
Key on ui other cas no. |
30185-68-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1654899.png)





![2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide](/img/structure/B1654907.png)




![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)


